Boc-Phe-Leu-OMe

Descripción general

Descripción

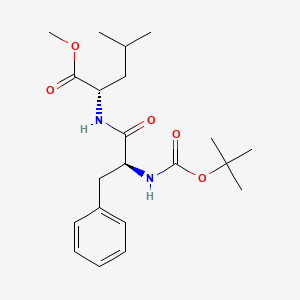

Boc-Phe-Leu-OMe is a useful research compound. Its molecular formula is C21H32N2O5 and its molecular weight is 392.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

1.1 Liquid-Assisted Ball-Milling (LABM)

Recent studies have demonstrated the effectiveness of liquid-assisted ball-milling for synthesizing Boc-Phe-Leu-OMe. This method allows for environmentally benign peptide synthesis by reducing the need for hazardous solvents. In one study, the conversion of Boc-Phe-NCA with HCl·H-Leu-OMe yielded this compound with high efficiency (up to 93% yield) under optimized milling conditions . The methodology not only enhances yield but also minimizes environmental impact, achieving an Ecoscale score of 84, indicating an excellent synthesis process .

1.2 Solution-Phase Synthesis

Another approach involves fast solution-phase peptide synthesis (SolPSS), which has shown promising results for coupling N-Boc-Leu and N-Boc-Phe. This method achieves excellent conversions (up to 99%) and is particularly useful for synthesizing peptides with various side-chain functionalities . The versatility of this method makes it applicable for a wide range of peptide sequences.

Biological Activities

2.1 Antimicrobial Properties

this compound has been evaluated for its antimicrobial activities. Research indicates that dipeptides containing phenylalanine and leucine exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics . The specific structural features of this compound contribute to its efficacy against various bacterial strains.

2.2 Therapeutic Applications

The dipeptide is also being explored for its role in drug design, particularly in creating peptides that mimic endogenous ligands involved in pain modulation and sensory processing. For instance, this compound has been used as a building block in synthesizing longer peptides that resemble Leu-enkephalin, a natural opioid peptide . This application underscores its importance in developing pain relief medications.

Case Studies

| Study | Methodology | Yield | Biological Activity |

|---|---|---|---|

| Study 1 | LABM | 93% | Antimicrobial |

| Study 2 | SolPSS | 99% | Pain modulation |

| Study 3 | Synthesis of Leu-enkephalin analogs | High yield (varied) | Opioid receptor binding |

3.1 Case Study: Green Synthesis Methodology

In a notable case study, researchers successfully synthesized this compound using a greener approach involving recyclable oxidants and triarylphosphine as a coupling agent. This method not only improved yield but also reduced the environmental footprint associated with traditional peptide synthesis methods .

Análisis De Reacciones Químicas

Saponification of the Methyl Ester

The methyl ester group (-OMe) in Boc-Phe-Leu-OMe can be hydrolyzed to a carboxylic acid under basic conditions. For example:

-

Reagents : LiOH in a THF/H2O (1:1) mixture.

-

Product : Boc-Phe-Leu-OH (free carboxylic acid).

This reaction is critical for further peptide elongation in solid-phase synthesis.

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to generate the free amine:

-

Conditions : Room temperature, 1 hour.

-

Product : H-Phe-Leu-OMe (deprotected dipeptide).

Antimicrobial Activity and Functional Implications

While not a direct chemical reaction, this compound’s biological activity arises from its interactions with microbial systems. Key findings include :

| Concentration (ppm) | Inhibition Zone (mm) Against Aspergillus fumigatus | Inhibition Zone (mm) Against E. coli |

|---|---|---|

| 250 | 2 | 1 |

| 500 | 3 | 2 |

| 1000 | 5 | 3 |

The methyl ester and Boc groups influence its bioavailability and binding affinity to microbial targets.

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar compounds:

Propiedades

Fórmula molecular |

C21H32N2O5 |

|---|---|

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate |

InChI |

InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17-/m0/s1 |

Clave InChI |

NUKWPDXDMGXCBV-IRXDYDNUSA-N |

SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

SMILES isomérico |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Secuencia |

FL |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.